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Compound of Interest

Compound Name: H-Phe(4-1)-OH

Cat. No.: B2403948

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
unnatural amino acid 4-iodo-L-phenylalanine (H-Phe(4-1)-OH). The information presented
herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, is essential for the characterization and utilization of this compound in peptide
synthesis, protein engineering, and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of H-Phe(4-1)-OH.
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Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (J) Hz
~7.6 d ~8.4 2 x Ar-H (ortho to 1)
~6.9 d ~8.4 2 X Ar-H (meta to 1)
~4.0 t ~6.0 a-H
~3.1 d ~6.0 B-CH:
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Note: Exact chemical shifts can vary depending on the solvent and concentration.

= 13 1 - N~
Chemical Shift (8) ppm Assighment
~175 C=0 (Carboxylic acid)
~138 Ar-C (para to CH2)
~132 Ar-CH (ortho to I)
~131 Ar-CH (metato I)
~92 Ar-C (ipso, attached to )
~55 a-C
~37 B-C

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Wavenumber (cm—?) Description of Vibration

O-H stretch (carboxylic acid), N-H stretch

~3000-2500 (amine)

~1600-1580 C=0 stretch (carboxyl), N-H bend (amine)
~1500-1400 Aromatic C=C stretch

~820 C-H bend (para-substituted aromatic ring)
Mass-to-Charge Ratio (m/z) Adduct

291.98290 [M+H]*+

313.96484 [M+Na]*

289.96834 [M-H]~
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Data obtained from predicted values.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of H-Phe(4-1)-OH in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., D20, DMSO-de). Ensure complete dissolution.

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for
a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o Process the data with appropriate apodization and phasing.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a spectral width of 200-220 ppm, a larger number of scans
compared to *H NMR due to the low natural abundance of 13C, and a relaxation delay of 2-
5 seconds.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small
amount of H-Phe(4-1)-OH with dry KBr powder and press into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment or KBr pellet.
o Record the sample spectrum over a typical range of 4000-400 cm~1,

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of H-Phe(4-1)-OH in a suitable solvent
compatible with the ionization source (e.g., a mixture of water and acetonitrile with a small
amount of formic acid for Electrospray lonization).

 Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI).

o Data Acquisition:
o Introduce the sample into the mass spectrometer.
o Acquire the mass spectrum in either positive or negative ion mode.

o The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and
any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like H-Phe(4-1)-OH.
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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